Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a tert-butyl ester group and a bromophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromophenyl group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the pyrazole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include pyrazole N-oxides or bromophenyl ketones.
Reduction: The major product would be tert-butyl 3-phenyl-1H-pyrazole-1-carboxylate.
Substitution: Substituted pyrazoles with various functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 3-phenyl-1H-pyrazole-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tert-butyl 3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Tert-butyl 3-(4-fluorophenyl)-1H-pyrazole-1-carboxylate: Contains a fluorine atom, which can enhance its metabolic stability and binding affinity in biological systems.
Uniqueness: Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the bromine atom, which provides a site for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activity.
Biological Activity
Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS Number: 1199773-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl group and a bromophenyl moiety, which is crucial for its biological activity.
This compound has been studied for its role as a potential inhibitor of various targets, particularly in cancer therapy. The compound's structure allows it to interact with specific protein kinases, such as BRAF, which is frequently mutated in melanoma and other cancers. Inhibition of BRAF leads to decreased cell proliferation and survival in cancerous cells .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, related compounds have shown nanomolar activity against mutant BRAF in vitro, inhibiting both the kinase activity and downstream signaling pathways such as ERK activation . The following table summarizes the IC50 values of various pyrazole derivatives against BRAF:
Compound | IC50 BRAF (μM) | IC50 ppERK (μM) | GI50 SRB (μM) |
---|---|---|---|
1a | 1.60 | 5.8 | 7.4 |
1b | 1.20 | 2.02 | 3.9 |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound need to be determined through further research.
Other Biological Activities
In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory and analgesic effects. The compound's ability to modulate cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases .
Study on BRAF Inhibition
A study focused on the synthesis and evaluation of various pyrazole derivatives found that compounds similar to this compound effectively inhibited BRAF activity in melanoma cell lines. The study reported that modifications at the 4-position of the pyrazole ring significantly influenced the potency of these compounds .
Antiproliferative Effects
Another investigation evaluated the antiproliferative effects of several pyrazole derivatives on human cancer cell lines. Results indicated that certain substitutions on the pyrazole ring enhanced selectivity and potency against cancer cells compared to standard treatments like Combretastatin-A4 .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHWVLXKXGZHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682044 |
Source
|
Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-38-0 |
Source
|
Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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